

A Researcher's Guide to ILKAP Antibodies: A Cross-Vendor Comparison

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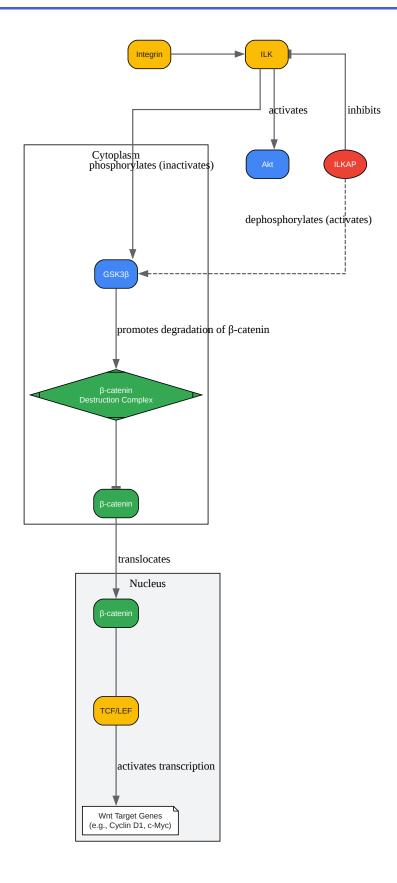
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For researchers investigating the intricate roles of Integrin-Linked Kinase-Associated Phosphatase (ILKAP), selecting a reliable antibody is a critical first step. This guide provides a comparative overview of commercially available polyclonal ILKAP antibodies from various vendors, focusing on their performance in key immunoapplications. The information presented here is compiled from publicly available datasheets and aims to assist researchers in making an informed decision.

ILKAP Signaling Pathway

Integrin-Linked Kinase-Associated Phosphatase (ILKAP) is a protein serine/threonine phosphatase that plays a crucial role in regulating cellular processes like cell adhesion, growth factor signaling, and cell cycle progression. It primarily functions by interacting with and modulating the activity of Integrin-Linked Kinase (ILK). This interaction selectively inhibits the ILK-mediated phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK3 β), which in turn influences the Wnt and Akt signaling pathways. By dephosphorylating and inactivating GSK3 β , ILKAP can lead to the stabilization and nuclear translocation of β -catenin, promoting the transcription of Wnt target genes.





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Figure 1: Simplified ILKAP signaling pathway.



Antibody Performance Comparison

The following tables summarize the validation data for ILKAP antibodies from four different vendors. The data has been extracted from the manufacturers' datasheets and is intended for comparative purposes.

Western Blot (WB)

Vendor	Catalog Number	Host	Reactivity	Dilution	Positive Controls/Ob served MW
Proteintech	16017-1-AP	Rabbit	Human, Mouse, Rat	1:500 - 1:3000	Human heart tissue, HepG2 cells, K-562 cells / ~43-45 kDa
Atlas Antibodies	HPA004752	Rabbit	Human	Not Specified	Human testis tissue
Elabscience	E-AB-52624	Rabbit	Human, Mouse, Rat	1:500 - 1:2000	293T cells / ~43 kDa
AlgentBio	ABXB03279	Rabbit	Human, Mouse, Rat	1:500 - 1:1000	HeLa and 293T lysates / ~43 kDa

Note: Information for Abbexa (abx004381) was not readily available from the vendor's website at the time of this comparison.

Immunohistochemistry (IHC)



Vendor	Catalog Number	Host	Reactivity	Dilution	Positive Controls/St aining Pattern
Proteintech	16017-1-AP	Rabbit	Human	1:250 - 1:1000	Human stomach cancer tissue
Atlas Antibodies	HPA004752	Rabbit	Human	1:500 - 1:1000	Human testis (strong nuclear positivity in cells of seminiferous ducts)
Elabscience	E-AB-52624	Rabbit	Human	1:50 - 1:300	Human ovarian cancer
AlgentBio	ABXB03279	Rabbit	Human	1:50 - 1:100	Human ovarian cancer

Note: Information for Abbexa (abx004381) was not readily available from the vendor's website at the time of this comparison.

Immunofluorescence (IF) and Immunoprecipitation (IP)

Validation data for Immunofluorescence (IF) and Immunoprecipitation (IP) was limited across the surveyed vendors. Atlas Antibodies has validated their ILKAP antibody (HPA004752) for immunocytochemistry-immunofluorescence (ICC-IF). Researchers interested in these applications should consider this option or may need to perform their own validation for antibodies from other vendors.

Experimental Protocols

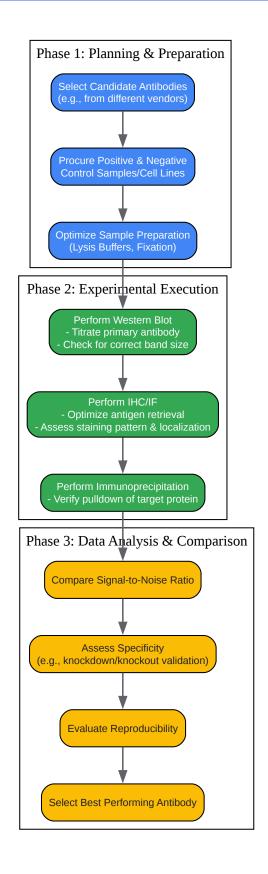


Detailed and optimized protocols are crucial for successful and reproducible results. Below are standardized protocols for the key applications mentioned in this guide.

Antibody Validation Workflow

A systematic approach to antibody validation is essential to ensure specificity and functionality in the intended application. The following workflow outlines a general strategy for cross-validating antibodies from different vendors.





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Figure 2: General workflow for antibody cross-validation.



Western Blotting Protocol

- Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- Gel Electrophoresis: Denature 20-30 μg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 10-12% SDS-PAGE gel.
- Protein Transfer: Transfer separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the ILKAP primary antibody (at the vendor-recommended dilution) overnight at 4°C.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the signal using an ECL substrate and image the blot.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH
 6.0) or a Tris-EDTA buffer (pH
 9.0).
- Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with a blocking serum.
- Primary Antibody Incubation: Incubate sections with the ILKAP primary antibody overnight at 4°C.



- · Washing: Wash sections with PBS or TBS.
- Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
- Chromogen Detection: Develop the signal with a DAB substrate.
- Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Immunoprecipitation (IP) Protocol

- Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
- Pre-clearing: Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with the ILKAP primary antibody for 2-4 hours or overnight at 4°C.
- Immune Complex Capture: Add Protein A/G beads to capture the antibody-antigen complexes for 1-2 hours at 4°C.
- Washing: Pellet the beads and wash several times with IP lysis buffer to remove non-specific proteins.
- Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
- Analysis: Analyze the eluate by Western Blotting.

Immunofluorescence (IF) Protocol

- Cell Culture and Fixation: Grow cells on coverslips. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
- Permeabilization: Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
- Blocking: Block with 1-5% BSA in PBST for 1 hour.



- Primary Antibody Incubation: Incubate with the ILKAP primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash coverslips three times with PBS.
- Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
- Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Visualize using a fluorescence microscope.

This guide provides a starting point for researchers working with ILKAP. It is always recommended to perform in-house validation to ensure the chosen antibody performs optimally in your specific experimental context.

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